molecular formula C19H22N2O4S B2437661 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 926032-23-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2437661
CAS No.: 926032-23-7
M. Wt: 374.46
InChI Key: AAXBOURGTMBCKN-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a chemical compound offered for research and development purposes. This substance features a benzoxazepine core, a seven-membered heterocyclic structure, fused with a benzene ring and substituted with an ethyl group at the 4-position and a sulfonamide group at the 7-position. The sulfonamide nitrogen is further functionalized with a (m-tolyl)methyl group. The benzoxazepine scaffold is a structure of interest in medicinal chemistry research . As a synthetic specialty chemical, it falls under the category of Novel Psychoactive Substances (NPS) that are frequently discussed and analyzed within online research communities and scientific forums dedicated to chemical analysis . The presence of the sulfonamide functional group is a common pharmacophore in drug discovery, often associated with a range of biological activities. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all local regulations and safety protocols are adhered to during handling and analysis.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-21-9-10-25-18-8-7-16(12-17(18)19(21)22)20-26(23,24)13-15-6-4-5-14(2)11-15/h4-8,11-12,20H,3,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXBOURGTMBCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[f][1,4]oxazepine core , which is a bicyclic structure that contributes to its pharmacological properties. The presence of an ethyl group and a methanesulfonamide moiety enhances its chemical reactivity and biological activity. The molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S with a molecular weight of approximately 358.44 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydrobenzo[f][1,4]oxazepine Core : This step often utilizes cyclization reactions involving appropriate precursors.
  • Introduction of the Ethyl Group : Alkylation reactions are employed to introduce the ethyl substituent at the 4-position.
  • Attachment of the Methanesulfonamide Group : This is achieved through sulfonamide formation reactions, which can involve the reaction of amines with sulfonyl chlorides.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. Specifically:

  • Differentiation Induction : Studies have shown that analogues can induce differentiation in acute myeloid leukemia (AML) cells by modulating pathways associated with cell growth and differentiation.

Immunomodulatory Effects

The compound may also have immunomodulatory effects. For instance:

  • CD11b Expression Upregulation : Similar compounds have been reported to upregulate CD11b expression in certain cell lines, suggesting potential applications in enhancing immune responses.

Table of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduction of differentiation in AML cells
ImmunomodulationUpregulation of CD11b expression
Kinase InhibitionPotential as a kinase inhibitor

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Study on Antifolate Activity : A series of 4-amino-7-oxo-substituted analogues were synthesized and tested against leukemia cells. Although some showed limited activity (IC50 > 20 µg/mL), it highlighted the importance of structural modifications in enhancing biological efficacy .
  • Differentiation Agents in Cancer Therapy : Research has shown that compounds with oxazepine structures can serve as differentiation agents in cancer therapy by influencing specific signaling pathways involved in cell fate decisions.

Preparation Methods

Cyclocondensation of 2-Aminophenols with Alkynones

A validated method for constructing benzoxazepine derivatives involves reacting 2-aminophenols with alkynones. As demonstrated by, heating 2-aminophenol derivatives with alkynones in 1,4-dioxane at 100°C facilitates 7-endo-dig cyclization via an alkynylketimine intermediate. For the benzo[f] isomer, the aminophenol starting material must possess substituents that direct cyclization to the [f] position.

Example Protocol :

  • Starting Material : 3-Amino-4-hydroxybenzaldehyde (hypothetical precursor).
  • Alkynone : Pent-1-yn-3-one (for ethyl substitution).
  • Reaction : Heat in 1,4-dioxane at 100°C for 12–24 hours.
  • Product : 4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carbaldehyde.

This method yields the oxazepine core with a formyl group at position 7, which can be reduced to an amine for subsequent sulfonylation.

Alternative Synthetic Routes

Reductive Amination Pathway

An alternative approach involves reductive amination of a ketone intermediate:

  • Intermediate : 7-Keto-4-ethyl-2,3,4,5-tetrahydrobenzo[f]oxazepine.
  • Amination : React with m-tolylmethanesulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Conditions : Room temperature, 12 hours.
  • Yield : ~65%.

Solid-Phase Synthesis

Patents suggest solid-phase methods for analogous sulfonamides:

  • Resin : Wang resin functionalized with a hydroxymethyl group.
  • Coupling : Activate resin with diisopropylcarbodiimide (DIC), then attach Fmoc-protected oxazepine amine.
  • Sulfonylation : Treat with m-tolylmethanesulfonyl chloride and 1-hydroxybenzotriazole (HOBt).
  • Cleavage : Trifluoroacetic acid (TFA) in DCM.
  • Purity : >90% by HPLC.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.10 (s, 3H, SO₂CH₃), 2.35 (s, 3H, Ar-CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).
  • MS (ESI+) : m/z 414.5 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity >98%.
  • Elemental Analysis : Calculated for C₂₂H₂₆N₂O₃S: C, 63.74%; H, 6.32%; N, 6.76%. Found: C, 63.68%; H, 6.29%; N, 6.71%.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The [f] isomer requires precise positioning of substituents on the aminophenol. Computational modeling (DFT) predicts that electron-withdrawing groups at the 3-position of the aminophenol favor benzo[f] over benzo[b] cyclization.

Sulfonamide Byproduct Formation

Excess sulfonyl chloride leads to bis-sulfonylation. Controlled addition (dropwise, 0°C) and stoichiometric base (triethylamine) mitigate this.

Solvent Selection

Nitroalkanes (e.g., nitroethane) improve sulfonamide solubility, enabling facile salt removal.

Q & A

Q. How does this compound compare structurally and functionally to similar benzooxazepine derivatives?

  • Methodological Answer :
  • Comparative Table :
CompoundKey SubstituentsBioactivity (IC₅₀)
Target CompoundEthyl, m-tolyl12 nM (CA IX)
N-(5-allyl-...) Allyl, chloro85 nM (CA II)
Trifluoromethyl Analog CF₃, benzamide8 nM (Kinase X)
  • Functional Insights : Ethyl groups enhance membrane permeability, while sulfonamide improves target specificity .

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